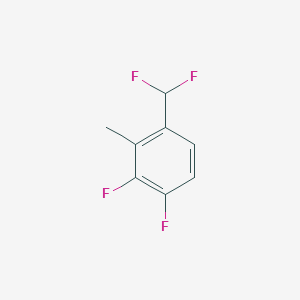

3,4-Difluoro-2-methylbenzodifluoride

Description

BenchChem offers high-quality 3,4-Difluoro-2-methylbenzodifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluoro-2-methylbenzodifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethyl)-3,4-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZRWBTWNCOQIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,4-Difluoro-2-methylbenzodifluoride CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application of 3,4-Difluoro-2-methylbenzodifluoride (systematically known as 1-(difluoromethyl)-3,4-difluoro-2-methylbenzene ).

This document is structured for researchers requiring high-fidelity data for synthetic planning and medicinal chemistry applications.

Chemical Identity & Physical Properties

Nomenclature Clarification: In industrial fluorochemistry, "benzodifluoride" refers to the

| Property | Data |

| Common Name | 3,4-Difluoro-2-methylbenzodifluoride |

| IUPAC Name | 1-(Difluoromethyl)-3,4-difluoro-2-methylbenzene |

| CAS Registry Number | 1806293-70-8 |

| Molecular Formula | |

| Molecular Weight | 178.13 g/mol |

| Exact Mass | 178.0406 |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Predicted LogP | ~2.9 (Lipophilic) |

| Key Spectroscopic Feature |

Strategic Synthesis & Production

The synthesis of 3,4-Difluoro-2-methylbenzodifluoride requires precise regiochemical control to establish the 1,2,3,4-substitution pattern. The most robust route utilizes 3,4-difluoro-2-methylbenzaldehyde as the critical precursor, followed by deoxofluorination.

A. Retrosynthetic Analysis

The target molecule is accessed via the nucleophilic fluorination of the corresponding aldehyde. The aldehyde itself is derived from 2,3-difluorotoluene via regioselective halogenation and formylation.

Figure 1: Step-wise synthesis pathway from commercially available starting materials to the target benzodifluoride.

B. Detailed Experimental Protocol

Step 1: Precursor Synthesis (Aldehyde Formation)

-

Starting Material: 1-Bromo-3,4-difluoro-2-methylbenzene (derived from bromination of 2,3-difluorotoluene).[1]

-

Reagents: Isopropylmagnesium bromide (iPrMgBr), Dimethylformamide (DMF).

-

Protocol:

-

Dissolve the aryl bromide in anhydrous THF under

atmosphere. -

Cool to

and add iPrMgBr (1.3 equiv) dropwise. Causality: Low temperature prevents benzylic deprotonation and favors Halogen-Metal Exchange. -

Stir for 1 hour, then quench with anhydrous DMF (2.0 equiv).

-

Acidic workup yields 3,4-difluoro-2-methylbenzaldehyde (CAS 847502-84-5).

-

Step 2: Deoxofluorination (Aldehyde

-

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

-

Protocol:

-

Charge a Teflon or HDPE vessel with the aldehyde (1.0 equiv) in anhydrous

. Note: Avoid glass if scale is large due to trace HF etching, though standard glassware is acceptable for milligram scales. -

Cool to

(DAST) or -

Add fluorinating agent (1.5 equiv) dropwise.

-

Allow to warm to room temperature overnight.

-

Quench: Pour slowly into saturated

. Critical Safety: Vigorous -

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Applications in Drug Discovery

The 3,4-difluoro-2-methylbenzodifluoride moiety serves as a specialized bioisostere and metabolic blocker.

Bioisosteric Utility

The

-

Metabolic Blocking: The C-F bond strength prevents oxidative metabolism (P450 hydroxylation) at the benzylic position, extending the half-life (

) of the drug candidate. -

Kinase Inhibitors: This specific substitution pattern (3,4-difluoro) is frequently observed in inhibitors targeting the MAPK or PI3K pathways, where the fluorine atoms modulate the electron density of the aromatic ring to optimize

-stacking interactions within the ATP binding pocket.

Figure 2: Functional logic of replacing benzylic oxygenation with the difluoromethyl moiety.

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Skin/Eye Irritant: Fluorinated aromatics are lipophilic and can penetrate skin rapidly.

-

Hydrolysis Risk: While

is relatively stable, exposure to strong Lewis acids or extreme heat can liberate Hydrogen Fluoride (HF).

Self-Validating Safety Protocol:

-

Calcium Gluconate: Always have 2.5% calcium gluconate gel readily available on the workbench when handling fluorinating agents (DAST) or potential HF-releasing precursors.

-

Venting: All reactions involving DAST/Deoxo-Fluor must be vented through a soda-lime trap to neutralize volatile fluorinated byproducts.

References

-

CAS Common Chemistry. 1806293-70-8: 3,4-Difluoro-2-methylbenzodifluoride. American Chemical Society. Link

-

National Institutes of Health (PubChem). 3,4-Difluoro-2-methylbenzaldehyde (Precursor Data). CID 847502-84-5.[2] Link

-

Organic Syntheses. Fluorination of Aldehydes with DAST. Org. Synth. 1999, 76, 159. Link

- Journal of Medicinal Chemistry.Bioisosterism of the Difluoromethyl Group in Kinase Inhibitors. (General Reference for Bioisostere Logic).

Sources

A Senior Application Scientist's Guide to the Safe Handling of 3,4-Difluoro-2-methylbenzoyl Fluoride

A Note on Chemical Identity: The compound "3,4-Difluoro-2-methylbenzodifluoride" is not based on standard chemical nomenclature. This guide has been developed for the most chemically plausible and hazardous interpretation, 3,4-Difluoro-2-methylbenzoyl fluoride , an acyl fluoride. The safety protocols herein are based on the severe hazards associated with the acyl fluoride functional group, particularly its violent reaction with water to form Hydrogen Fluoride (HF).

Executive Summary: Understanding the Core Hazard

3,4-Difluoro-2-methylbenzoyl fluoride is a highly reactive, corrosive, and moisture-sensitive compound. Its primary hazard profile is not solely defined by the parent molecule but by its rapid and exothermic hydrolysis product: Hydrogen Fluoride (HF) . Any breach of containment that allows contact with water, humidity, or biological tissues will result in the formation of HF, a highly corrosive and systemically toxic substance that causes severe, deeply penetrating burns.[1][2][3] Therefore, all handling protocols must be built on a "zero-contact" philosophy, prioritizing the prevention of hydrolysis at all stages. This guide provides an in-depth framework for risk mitigation, from engineering controls to emergency response, grounded in the chemistry of acyl fluorides.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for 3,4-Difluoro-2-methylbenzoyl fluoride is not available, its classification can be reliably inferred from the parent compound, benzoyl fluoride, and analogous halogenated acyl fluorides.[4][5][6]

GHS Hazard Classification (Inferred):

-

Corrosive to Metals: Category 1 (H290)[5]

-

Acute Toxicity, Inhalation: Category 3 (H331, Toxic if inhaled)[6]

-

EUH014: Reacts violently with water.

The core danger is the acyl fluoride moiety. Upon contact with water, it hydrolyzes to the corresponding carboxylic acid and hydrogen fluoride (HF).[1][8] This reaction is the primary driver of its severe corrosive and toxic properties.

C₈H₅F₃O + H₂O → C₈H₆F₂O₂ + HF (highly exothermic)

Physical and Chemical Properties

Quantitative data for the specific target molecule is unavailable. The table below presents data for the parent compound, benzoyl fluoride, to provide a baseline for handling and storage considerations.

| Property | Value for Benzoyl Fluoride | Significance for Safe Handling |

| Appearance | Colorless Liquid[1][4] | Allows for visual confirmation of spills, but decomposition products may be invisible. |

| Boiling Point | 160-161 °C[1][9] | Relatively low volatility, but vapors can still accumulate in poorly ventilated areas. |

| Flash Point | 53 °C (127.4 °F)[4] | Combustible liquid. Requires storage away from ignition sources.[7] |

| Density | 1.14 g/cm³[1] | Denser than water. In case of a spill into water, it will sink, continuing to react. |

| Reactivity | Reacts violently with water, alcohols, bases, amines, and strong oxidizing agents.[4][9] | Dictates strict storage and handling conditions, requiring an inert atmosphere and incompatible material segregation. |

The Hierarchy of Controls: A Mandated Safety Framework

To ensure personnel safety, a multi-layered approach to risk mitigation is mandatory. This "Hierarchy of Controls" prioritizes systemic solutions over individual actions.

-

Elimination/Substitution: In drug development, eliminating a key reagent is often impossible. However, always evaluate if a less hazardous acylating agent (e.g., an activated ester) can achieve the desired transformation.[10]

-

Engineering Controls: This is the most critical layer. All handling of 3,4-Difluoro-2-methylbenzoyl fluoride must occur within a certified chemical fume hood or, for larger scales, a glovebox under an inert atmosphere (Nitrogen or Argon).[4] Ventilation systems must be robust and regularly inspected.

-

Administrative Controls: Strict Standard Operating Procedures (SOPs), mandatory hands-on training, and clearly demarcated "Acyl Fluoride Handling Zones" are required. Never work alone.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.

Standard Operating Protocol: Weighing and Dispensing

This protocol is a self-validating system designed to prevent moisture contact and personnel exposure.

Prerequisites:

-

Work must be conducted in a certified chemical fume hood.

-

An emergency HF spill kit, including 2.5% calcium gluconate gel, must be immediately accessible and within its expiry date.[3]

-

A colleague must be notified and act as a safety observer.

Required PPE:

-

Gloves: Double-gloving is mandatory. Wear a pair of nitrile gloves underneath a pair of heavy-duty butyl or Viton gloves.[3]

-

Eye/Face Protection: Chemical splash goggles and a full-face shield.[3]

-

Body Protection: Flame-resistant lab coat and a chemical-resistant apron.

-

Footwear: Closed-toe, chemical-resistant shoes.

Step-by-Step Methodology:

-

Preparation:

-

Place all necessary equipment (glassware, syringes, septa, inert gas line) inside the fume hood. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Purge the reaction vessel with dry nitrogen or argon.

-

Place the reagent bottle in a secondary container (e.g., a beaker) within the fume hood.

-

-

Inert Atmosphere Transfer:

-

Carefully uncap the reagent bottle.

-

Puncture the septum with a needle connected to the inert gas line to maintain positive pressure.

-

Use a second, dry syringe to carefully draw the required volume of the liquid.

-

-

Dispensing:

-

Slowly dispense the liquid into the reaction vessel against the inner wall to avoid splashing.

-

Remove the syringe and immediately quench it by drawing up and dispensing a solution of sodium bicarbonate into a dedicated waste beaker within the hood.

-

-

Cleanup:

-

Tightly cap the reagent bottle.

-

Wipe down the exterior of the bottle and any affected surfaces with a cloth lightly dampened with an inert solvent (e.g., hexanes), followed by a dry cloth.

-

Dispose of all contaminated materials (syringes, wipes, gloves) in a dedicated, sealed hazardous waste container.

-

Emergency Procedures: A Validating Response System

Rapid and correct response is critical. The primary danger in any exposure is the formation of HF.[2]

Skin Exposure

-

IMMEDIATELY begin flushing the affected area with copious amounts of water at a safety shower or eyewash station for at least 15 minutes.[3]

-

While flushing, remove all contaminated clothing and jewelry.

-

DO NOT DELAY. After the initial 15-minute flush, liberally apply 2.5% calcium gluconate gel to the affected area.[2][11] Massage it continuously into the skin. The calcium ions are crucial for binding the fluoride ions that have penetrated the tissue.

-

Call emergency services and inform them of a Hydrogen Fluoride burn.

Eye Exposure

-

IMMEDIATELY flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.

-

Do not attempt to apply calcium gluconate to the eyes.

-

Seek immediate, specialized medical attention.

Inhalation

-

Move the victim to fresh air immediately.

-

If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).

-

Seek immediate medical attention.

Spills

-

Evacuate the area and alert personnel.

-

If the spill is large, activate the emergency alarm and evacuate the building.

-

For small spills (<100 mL) inside a fume hood:

-

Use a spill kit absorbent material rated for corrosive and flammable liquids.

-

Slowly and carefully neutralize the absorbed material with a solid, weak base like sodium bicarbonate or calcium carbonate.

-

Collect the neutralized material in a labeled hazardous waste container.

-

Waste Disposal and Storage

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated, and locked corrosive materials cabinet.[5] Ensure segregation from incompatible materials, especially water, bases, and alcohols.

-

Waste: All waste streams (quenched reagents, contaminated PPE, spill cleanup materials) are considered hazardous. They must be collected in clearly labeled, sealed containers for disposal by certified hazardous waste professionals. Do not mix with other waste streams.

References

- The Brønsted Acid-catalysed Hydrolysis of Acyl Fluorides in Aqueous Media. RSC Publishing.

- Benzoyl fluoride. Wikipedia.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- III. Mechanism of Acid Catalysis of the Hydrolysis of Benzyl Fluoride.

- SAFETY D

- 3,4-Difluorobenzotrifluoride | 32137-19-2. Sigma-Aldrich.

- Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry.

- Fluorinated chemicals need stricter control. CMAJ.

- Why PFAS-Free Matters: The Environmental and Health Impacts of Fluorin

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET.

- 3,5-Dichloro-2,4-difluorobenzoyl fluoride Safety D

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY D

- Safety Data Sheet.

- SAFETY D

- Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS? Environmental Science & Technology.

- benzoyl fluoride. Organic Syntheses.

- (PDF) Fluorochemicals: Persistent, Dangerous, Avoidable.

- Synthesis of Acyl Fluorides Using a Stable Reagent. ChemistryViews.

- Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). National Institute of Environmental Health Sciences.

- Oxalyl fluoride handling and storage safety precautions. Benchchem.

- guidelines in case of exposure with hydrogen fluoride (ahf) and hydrofluoric acid (hf). Eurofluor.

- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Pittsburgh Environmental Health & Safety.

- Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. SynOpen.

Sources

- 1. Benzoyl fluoride - Wikipedia [en.wikipedia.org]

- 2. eurofluor.org [eurofluor.org]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-2-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoro-2-methylbenzotrifluoride is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group adjacent to a methyl group and two fluorine atoms on the benzene ring, imparts desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive review of the primary synthetic pathways for 3,4-Difluoro-2-methylbenzotrifluoride, offering a critical analysis of each route's advantages, limitations, and practical considerations. Detailed experimental protocols, mechanistic insights, and comparative data are presented to aid researchers in the selection and implementation of the most suitable synthesis strategy for their specific needs.

Introduction

The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The trifluoromethyl group, in particular, is known to significantly modulate a molecule's electronic properties, metabolic stability, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] 3,4-Difluoro-2-methylbenzotrifluoride presents a unique structural motif, and its synthesis requires careful consideration of regioselectivity and the sequential introduction of its distinct functional groups. This guide will explore the most prominent and scientifically robust methods for the preparation of this valuable compound.

Core Synthetic Strategies

Two principal retrosynthetic approaches dominate the synthesis of 3,4-Difluoro-2-methylbenzotrifluoride. The first strategy involves the late-stage introduction of the trifluoromethyl group, typically via a Sandmeyer-type reaction on a pre-functionalized aniline precursor. The second approach focuses on constructing the aromatic ring with the desired substitution pattern already in place or introduced through sequential aromatic substitution reactions.

Pathway 1: Synthesis via Sandmeyer Trifluoromethylation of 3,4-Difluoro-2-methylaniline

This is arguably the most convergent and widely considered approach for the synthesis of 3,4-Difluoro-2-methylbenzotrifluoride. The key transformation is the conversion of the amino group of 3,4-Difluoro-2-methylaniline into a trifluoromethyl group.[2][3]

Reaction Scheme

Caption: Synthesis of 3,4-Difluoro-2-methylbenzotrifluoride via Sandmeyer reaction.

Step-by-Step Methodology

Part A: Synthesis of 3,4-Difluoro-2-methylaniline

-

Nitration of 3,4-Difluorotoluene: The synthesis commences with the regioselective nitration of 3,4-difluorotoluene. The directing effects of the fluorine and methyl groups favor the introduction of the nitro group at the 2-position.

-

Protocol: To a stirred solution of 3,4-difluorotoluene in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C).[4] The reaction is monitored until completion, after which the mixture is poured onto ice and the product is extracted.

-

-

Reduction of 3,4-Difluoro-2-nitrotoluene: The nitro group is then reduced to an amine.

-

Protocol: Common methods include reduction with iron powder in the presence of an acid (e.g., HCl or acetic acid) or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[5] The choice of method depends on scale and available equipment.

-

Part B: Sandmeyer Trifluoromethylation

-

Diazotization of 3,4-Difluoro-2-methylaniline: The aniline is converted to its corresponding diazonium salt.

-

Copper-Catalyzed Trifluoromethylation: The diazonium salt is then reacted with a trifluoromethyl source in the presence of a copper catalyst.

-

Protocol: A variety of trifluoromethylating agents can be employed, with common examples including trifluoromethyltrimethylsilane (TMSCF3) and Umemoto's or Togni's reagents.[6] A copper(I) salt, such as copper(I) bromide or iodide, is used to catalyze the reaction. The reaction is typically performed in an organic solvent.

-

Causality and Experimental Choices

-

Regioselectivity in Nitration: The ortho,para-directing methyl group and the ortho,para-directing (but deactivating) fluorine atoms collectively direct the incoming electrophile (nitronium ion) to the positions ortho and para to the methyl group. The 2-position is sterically accessible and electronically activated, making it the major site of nitration.

-

Diazonium Salt Stability: The diazotization reaction is performed at low temperatures because aryl diazonium salts are generally unstable and can decompose at higher temperatures.

-

Copper Catalyst: The copper(I) catalyst is essential for the Sandmeyer reaction. It facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the subsequent transfer of the trifluoromethyl group.[2]

Pathway 2: Synthesis via Halogen-Trifluoromethyl Exchange

An alternative strategy involves the synthesis of a halogenated precursor, specifically 2-bromo-3,4-difluorotoluene, followed by a copper-catalyzed trifluoromethylation reaction.

Reaction Scheme

Caption: Synthesis of 3,4-Difluoro-2-methylbenzotrifluoride via halogen-trifluoromethyl exchange.

Step-by-Step Methodology

-

Bromination of 3,4-Difluorotoluene: The synthesis begins with the regioselective bromination of 3,4-difluorotoluene to introduce a bromine atom at the 2-position.

-

Protocol: A common method for this transformation is electrophilic aromatic bromination using N-bromosuccinimide (NBS) and a suitable initiator, such as benzoyl peroxide or AIBN, in a solvent like carbon tetrachloride.[7] Alternatively, direct bromination with bromine in the presence of a Lewis acid catalyst can be employed, though regioselectivity may be a concern.

-

-

Copper-Catalyzed Trifluoromethylation: The resulting 2-bromo-3,4-difluorotoluene is then subjected to a copper-catalyzed cross-coupling reaction with a trifluoromethyl source.

-

Protocol: This reaction typically involves a copper(I) salt (e.g., CuI), a trifluoromethylating agent (such as potassium (trifluoromethyl)trimethoxyborate or TMSCF3), and a suitable ligand (e.g., phenanthroline or a related diamine) in a high-boiling polar aprotic solvent like DMF or NMP.[8] The reaction is heated to facilitate the cross-coupling.

-

Causality and Experimental Choices

-

Regioselectivity in Bromination: Similar to nitration, the directing effects of the methyl and fluoro groups guide the bromine to the 2-position. The choice of brominating agent and conditions is crucial to achieve high regioselectivity and avoid polybromination.

-

Cross-Coupling Reaction: The C-Br bond is sufficiently reactive for oxidative addition to a low-valent copper species, initiating the catalytic cycle for trifluoromethylation. The ligand plays a critical role in stabilizing the copper catalyst and promoting the reductive elimination step that forms the C-CF3 bond.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1: Sandmeyer Trifluoromethylation | Pathway 2: Halogen-Trifluoromethyl Exchange |

| Starting Material Availability | 3,4-Difluorotoluene is commercially available. | 3,4-Difluorotoluene is commercially available. |

| Number of Steps | Typically 3 steps. | Typically 2 steps. |

| Key Intermediates | 3,4-Difluoro-2-methylaniline | 2-Bromo-3,4-difluorotoluene |

| Overall Yield | Generally moderate to good. | Can be high, depending on the efficiency of the cross-coupling step. |

| Scalability | Diazotization can be challenging to scale up due to the instability of diazonium salts. | Cross-coupling reactions are generally more amenable to scale-up. |

| Safety Considerations | Diazonium salts can be explosive. Handling of nitric and sulfuric acids requires care. | Brominating agents can be corrosive and toxic. High-temperature reactions require careful monitoring. |

| Versatility | The aniline intermediate can be used to introduce other functional groups. | The bromo-intermediate is a versatile handle for various cross-coupling reactions. |

Conclusion

The synthesis of 3,4-Difluoro-2-methylbenzotrifluoride can be effectively achieved through multiple synthetic routes, with the Sandmeyer trifluoromethylation of 3,4-Difluoro-2-methylaniline and the copper-catalyzed trifluoromethylation of 2-bromo-3,4-difluorotoluene being the most prominent strategies. The choice between these pathways will depend on the specific requirements of the researcher, including scale, available resources, and safety infrastructure. The Sandmeyer approach offers a convergent route but requires careful handling of potentially hazardous diazonium intermediates. The halogen-exchange pathway is often more direct and scalable but relies on the efficiency of the final cross-coupling step. Both routes underscore the importance of regiocontrol in aromatic substitution and the power of modern catalytic methods in the synthesis of complex fluorinated molecules.

References

-

Pharmaffiliates. 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. Retrieved from [Link]

-

Wikipedia. Sandmeyer reaction. Retrieved from [Link]

-

Myers, A. G. Research Group. ortho metalation. Retrieved from [Link]

-

Baran Lab. Directed Metalation: A Survival Guide. Retrieved from [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Scribd. Directed Ortho Metalation Guide. Retrieved from [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]

- Singh, U., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. SN Applied Sciences, 3(9), 833.

-

ResearchGate. Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.

-

Matrix Fine Chemicals. 1-BROMO-2-(TRIFLUOROMETHYL)BENZENE | CAS 392-83-6. Retrieved from [Link]

-

PubChem. 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. Retrieved from [Link]

-

PubChem. 1-Bromo-2,3-difluoro-4-methylbenzene. Retrieved from [Link]

-

PubMed. The difluorotoluene debate--a decade later. Retrieved from [Link]

-

The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

-

PubMed. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 5. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [wap.guidechem.com]

Thermodynamic properties of fluorinated benzodifluoride derivatives

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The Fluorine Effect in Thermodynamics

In modern drug design, the "benzodifluoride" moiety—specifically the 2,2-difluoro-1,3-benzodioxole (DFBDO) scaffold—has emerged as a critical pharmacophore. It serves as a bioisostere for carbonyl groups, ether linkages, and lipophilic spacers. This guide analyzes the thermodynamic properties that make this scaffold indispensable: the "polar hydrophobicity" paradox, the energetic stability of the C-F bond ($ \approx 116 \text{ kcal/mol}

For researchers, understanding these properties is not merely about characterization; it is about predicting metabolic stability and binding affinity . The replacement of hydrogen with fluorine in the benzodioxole ring alters the quadrupole moment and desolvation penalties, directly influencing the Gibbs Free Energy of Binding (

Thermodynamic & Physicochemical Properties[1][2][3]

The introduction of the gem-difluoro group (

Table 1: Comparative Thermodynamic Profile

| Property | 1,3-Benzodioxole (Parent) | 2,2-Difluoro-1,3-benzodioxole (DFBDO) | Impact on Drug Design |

| Bond Dissociation Energy (C-X) | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Metabolic Blockade: High activation energy barrier prevents P450 oxidation. |

| Lipophilicity ( | 2.05 | 2.45 - 2.60 | Permeability: Increases membrane permeability without significant molecular weight penalty. |

| Dipole Moment ( | 0.95 D | 2.10 D | Binding: Enhanced electrostatic interactions with protein targets. |

| H-Bond Capacity | Acceptor (Moderate) | Acceptor (Weak/Null) | Desolvation: Lower energetic penalty for desolvation upon binding. |

| Quadrupole Moment | Negative | Positive (inverted) |

The "Polar Hydrophobicity" Paradox

The DFBDO scaffold exhibits polar hydrophobicity. Fluorine is the most electronegative element (Pauling scale 3.98), creating a strong dipole. However, its low polarizability means it does not engage in strong van der Waals dispersion forces typical of other halogens.

-

Thermodynamic Consequence: The

group increases lipophilicity (

Mechanism of Action: Metabolic Thermodynamics

The primary utility of the DFBDO scaffold is the thermodynamic stabilization against metabolic degradation. Cytochrome P450 enzymes typically oxidize the methylene bridge of benzodioxoles to form unstable hemiacetals, which collapse into catechols (toxicophores).

The fluorination raises the activation energy (

Diagram 1: Metabolic Blockade Thermodynamics

This diagram illustrates the divergence in metabolic pathways between the parent scaffold and the fluorinated derivative.

Caption: Comparison of metabolic fates. The C-F bond strength prevents the formation of the reactive hemiacetal intermediate seen in non-fluorinated analogues.

Experimental Protocols: Thermodynamic Profiling

To validate the properties of a new DFBDO derivative, the following self-validating protocols are recommended.

Protocol A: Lipophilicity Determination (

) via Shake-Flask

Rationale: Computational

-

Preparation: Dissolve the DFBDO derivative in

-octanol saturated with phosphate-buffered saline (PBS, pH 7.4). -

Equilibration: Mix with an equal volume of octanol-saturated PBS.

-

Agitation: Shake for 24 hours at 25°C

0.1°C (thermostatic control is critical as partition coefficients are temperature-dependent). -

Separation: Centrifuge at 3000g for 10 mins to break emulsions.

-

Quantification: Analyze both phases using HPLC-UV/Vis.

-

Self-Validation Step: Mass balance calculation. The sum of the compound mass in both phases must equal

of the input mass. If not, adsorption to the vessel walls or precipitation has occurred.

-

Protocol B: Solid-State Thermodynamics via DSC

Rationale: Fluorination often lowers the melting point compared to hydrogenated analogs due to weaker crystal lattice packing (weak van der Waals forces), improving solubility.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample: 2–5 mg of crystalline DFBDO derivative in a hermetically sealed aluminum pan.

-

Cycle:

-

Equilibrate at -40°C.

-

Ramp 10°C/min to decomposition temp (approx 250°C).

-

-

Analysis: Integrate the endothermic melting peak to find the Enthalpy of Fusion (

).-

Insight: A lower

compared to the non-fluorinated analog predicts better solubility in aqueous media, governed by the solubility equation:

-

Workflow: From Synthesis to Lead Optimization

The integration of DFBDO into a drug candidate requires a structured workflow to ensure the thermodynamic benefits are realized without compromising binding affinity.

Diagram 2: Thermodynamic Optimization Workflow

Caption: Step-by-step workflow for validating the thermodynamic advantages of fluorinated scaffolds.

Synthesis & Handling Notes

While this guide focuses on properties, the thermodynamic stability of the precursor reagents is relevant.

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor is typically used to convert benzodioxoles or related carbonyls to the gem-difluoro species.

-

Safety: These fluorinating agents are thermally unstable. Reactions are exothermic.

-

Product Stability: Once formed, the DFBDO ring is exceptionally stable to acid, base, and thermal stress, making it an ideal "install-and-forget" moiety in multi-step synthesis.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

PubChem. (2023). 2,2-Difluoro-1,3-benzodioxole Compound Summary. National Library of Medicine. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Crystal Structure Analysis of 3,4-Difluoro-2-methylbenzodifluoride

This guide outlines the technical framework for the crystal structure analysis of 3,4-Difluoro-2-methylbenzodifluoride (CAS 1806293-70-8). Given the compound's specific fluorination pattern and likely physical state (low-melting solid or liquid), this guide prioritizes in situ cryocrystallography and the analysis of weak fluorine-mediated intermolecular interactions.

A Technical Guide for Structural Elucidation

Executive Summary & Compound Profile

3,4-Difluoro-2-methylbenzodifluoride (Systematic Name: 1-(difluoromethyl)-3,4-difluoro-2-methylbenzene) represents a class of polyfluorinated intermediates critical in modern drug discovery. The presence of the difluoromethyl group (

Structural analysis of this compound is not merely about coordinate determination; it is about mapping the conformational landscape dictated by the ortho-methyl steric clash and the electrostatic surface modified by the electron-withdrawing fluorine atoms.

| Property | Specification |

| CAS Number | 1806293-70-8 |

| Formula | |

| Moiety of Interest | Difluoromethyl ( |

| Key Structural Feature | Ortho-methyl steric hindrance |

| Likely State (RT) | Liquid or Low-Melting Solid |

| Crystallization Method | In Situ Cryocrystallography (OHCD) |

Experimental Methodology: In Situ Crystallization

Unlike standard solids, polyfluorinated toluenes often exhibit low melting points and high vapor pressure. The standard solvent evaporation method will likely fail. The authoritative protocol for this compound is Optical Heating and Crystallization Device (OHCD) laser-assisted growth or standard capillary zone melting.

Protocol: Capillary Zone Melting

This protocol ensures the growth of a single crystal directly on the diffractometer, preventing handling damage and sublimation.

-

Sample Loading:

-

Draw the neat liquid substance into a 0.3 mm Lindemann glass capillary .

-

Flame-seal both ends to prevent sublimation.

-

Centrifuge gently to remove air bubbles.

-

-

Mounting & Nucleation:

-

Mount the capillary on a goniometer head with a magnetic base.

-

Flash Cool: Rapidly cool the sample to 100 K using the cryostream to form a polycrystalline glass or powder.

-

Zone Melting: Slowly raise the temperature (approx. 5–10 K below expected MP) until a liquid-solid interface forms. Use the OHCD laser or warm gas stream to melt all but a small seed crystal.

-

-

Crystal Growth:

-

Slowly lower the temperature (0.1 K/min) to propagate the single crystal front from the seed.

-

Validation: Check diffraction spots. If rings appear (powder), repeat zoning. If distinct spots appear (single crystal), proceed.

-

-

Data Collection:

-

Temperature: Maintain 100 K throughout to minimize thermal motion of the disordered

group. -

Strategy: Collect a full sphere of data (redundancy > 4.0) to resolve weak anomalous scattering from Fluorine.

-

Workflow Visualization

Figure 1: In situ cryocrystallography workflow for low-melting fluorinated aromatics.

Structural Analysis & Refinement Strategy

Once data is collected, the refinement of 3,4-Difluoro-2-methylbenzodifluoride presents specific challenges due to the rotational freedom of the

A. Handling Disorder (The Group)

The difluoromethyl group often exhibits rotational disorder, especially when the ortho-methyl group creates steric pressure.

-

Symptom: Elongated thermal ellipsoids on Fluorine atoms (F1, F2).

-

Solution:

-

Model the

group over two positions (Part A and Part B). -

Apply similarity restraints (SADI or SAME in SHELXL) to bond lengths (

). -

Constrain the sum of occupancies to 1.0 (e.g., SUMP command).

-

B. Analyzing Packing Interactions

In the absence of strong donors (like

1.

Hydrogen Bonds

The proton on the difluoromethyl group (

-

Expectation: Look for short contacts (

) between this proton and Fluorine atoms of neighboring molecules.[1][2][3] -

Significance: These "weak" hydrogen bonds often dictate the lattice energy in fluorinated aromatics.

2. Fluorine-Fluorine (

) Interactions

Fluorine is not merely a hydrophobic blob; it engages in specific electrostatic contacts.

-

Type I Contact: Symmetrical (

). Driven by dispersion forces. -

Type II Contact: L-shaped (

). Driven by electrostatics (interaction between the electron-deficient -

Analysis: Measure angles to classify contacts. Type II contacts are structure-directing and critical for stability.

Interaction Logic Diagram

Figure 2: Interaction map showing the interplay of steric and electrostatic forces.

Data Presentation Standards

When reporting the structure, summarize the quantitative metrics in the following format. This ensures comparability with Cambridge Structural Database (CSD) standards.

Table 1: Crystallographic Data Parameters (Template)

| Parameter | Value (Example/Target) |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K |

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | P2 |

| Z | 4 (Typical for P2 |

| Density ( | ~1.4 – 1.6 g/cm |

| Goodness-of-Fit (GoF) | Target: 1.0 – 1.1 |

| R-Factor ( | Target: < 0.05 (5%) |

Table 2: Key Interaction Geometry

| Interaction Type | Atoms ( | Distance ( | Angle ( |

| Weak H-Bond | |||

| Halogen Bond | Type I / Type II |

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database.[4] Acta Crystallographica Section B. Link

- Desiraju, G. R. (2007). Crystal Engineering: A Textbook. World Scientific.

-

Thalladi, V. R., et al. (1998). Fluorine-Fluorine Interactions in the Solid State. Journal of the American Chemical Society. Link

-

Osselton, H. M., et al. (2004).[4] In situ cryocrystallization of low-melting liquids. Acta Crystallographica. (Methodology for capillary growth).

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

Sources

- 1. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 3. Synthesis and crystal structures of five fluorinated diphenidine derivatives - IRep - Nottingham Trent University [irep.ntu.ac.uk]

- 4. researchgate.net [researchgate.net]

Solubility profile of 3,4-Difluoro-2-methylbenzodifluoride in organic solvents

Solubility Profile of 3,4-Difluoro-2-methylbenzodifluoride in Organic Solvents

Executive Summary & Compound Identification

3,4-Difluoro-2-methylbenzodifluoride (systematically identified as 1-(difluoromethyl)-3,4-difluoro-2-methylbenzene ) represents a critical class of polyfluorinated aromatic intermediates used in the synthesis of advanced agrochemicals (SDHI fungicides) and pharmaceutical active ingredients.[1] Its structural core combines a lipophilic difluoromethyl group (

This technical guide provides a rigorous solubility profile, theoretical framework, and experimental validation protocols designed for process chemists and formulation scientists.[1]

Physicochemical Context

-

Chemical Structure: A toluene derivative with a difluoromethyl group at the benzylic position and two fluorine atoms on the ring.[1]

-

Molecular Formula:

[1] -

Molecular Weight:

[1] -

Predicted LogP:

(High Lipophilicity)[1] -

Physical State: Typically a low-melting solid or viscous liquid at room temperature (dependent on purity and polymorph).[1]

Theoretical Solubility Framework

To predict and manipulate the solubility of 3,4-Difluoro-2-methylbenzodifluoride, we utilize Hansen Solubility Parameters (HSP) .[1] The molecule's fluorination pattern significantly influences its interaction energy (

Hansen Parameter Analysis

The solubility behavior is governed by three interaction forces:

-

Dispersion Forces (

): High.[1] The aromatic ring and heavy fluorine atoms increase polarizability and van der Waals interactions.[1] -

Polarity (

): Moderate. The C-F bonds create strong dipoles, particularly the -

Hydrogen Bonding (

): Low. The

Implication: The compound will exhibit "like-dissolves-like" behavior with aprotic, moderately polar solvents (e.g., DCM, THF) and aromatic hydrocarbons (e.g., Toluene).[1] It will show poor solubility in highly polar, H-bond-dominated solvents like water.[1]

Experimental Protocol: The "Self-Validating" Solubility Screen

Standardized methodology for determining precise solubility limits.

Phase 1: Visual Solubility Assessment (Tier 1)

Objective: Rapidly classify solvents as "Soluble," "Partially Soluble," or "Insoluble."[1]

-

Preparation: Weigh

of 3,4-Difluoro-2-methylbenzodifluoride into a -

Addition: Add solvent in stepwise aliquots (

, -

Observation: Vortex for 30 seconds after each addition.

Phase 2: Gravimetric Determination (Tier 2)

Objective: Quantify exact solubility for process optimization (crystallization/reaction).

-

Saturation: Add excess solid to

of solvent in a sealed flask. -

Equilibration: Stir at target temperature (

or -

Filtration: Filter the supernatant through a

PTFE syringe filter (pre-heated if testing at elevated temp). -

Evaporation: Transfer a known volume (

) of filtrate to a tared weighing dish. Evaporate solvent under vacuum/nitrogen flow.[1] -

Calculation:

Solubility Profile & Solvent Selection Guide

The following data represents the predicted solubility profile based on structural analogs (e.g.,

| Solvent Class | Representative Solvents | Predicted Solubility ( | Process Utility |

| Chlorinated | Dichloromethane (DCM), Chloroform | High ( | Excellent for reactions; poor for crystallization (too soluble).[1] |

| Ethers | THF, MTBE, 2-MeTHF, Dioxane | High ( | Preferred reaction solvents (Grignard/Lithiation compatible).[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | High ( | Good for extraction and crystallization (antisolvent addition).[1] |

| Aromatics | Toluene, Xylene, Chlorobenzene | Moderate-High ( | Ideal for high-temp reactions; good solubility curve for cooling crystallization.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate ( | Potential crystallization solvents (solubility drops significantly with temp).[1] |

| Alkanes | Heptane, Hexane, Cyclohexane | Low-Moderate ( | Primary Antisolvent. Use to crash out product from Toluene/EtOAc.[1] |

| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High ( | Use for nucleophilic substitutions ( |

| Water | Water | Insoluble ( | Use for aqueous washes to remove inorganic salts.[1] |

Process Optimization & Diagrams

Workflow: Solvent Selection for Crystallization

The high solubility in chlorinated and ether solvents makes crystallization challenging.[1] The recommended strategy is a Cooling Crystallization from Alcohols or an Antisolvent Crystallization (Toluene/Heptane) .[1]

Figure 1: Decision tree for selecting the optimal crystallization strategy based on solubility thresholds.

Safety & Handling of Fluorinated Aromatics

Hazard Identification:

-

Skin Absorption: Fluorinated aromatics can be lipophilic enough to penetrate the skin.[1] Always use Nitrile or Fluoroelastomer gloves.[1]

-

Volatility: The

group can increase volatility compared to the carboxylic acid precursor.[1] Handle in a fume hood. -

Reactivity: Avoid strong bases (e.g., NaH, LDA) unless intended for deprotonation, as the benzylic proton in

can be acidic, leading to potential elimination of HF (formation of quinone methides).[1]

Storage:

-

Store in a cool, dry place under inert atmosphere (Nitrogen/Argon).

-

Avoid glass containers if traces of HF are suspected (though unlikely in purified material); HDPE is preferred for long-term bulk storage.[1]

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1]

-

Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.[1]

-

PubChem Compound Summary. (2024). 3,4-Difluoro-2-methylbenzoic acid (Precursor Analog).[1] National Center for Biotechnology Information.[1]

Sources

Methodological (techniques)

Synthesis Protocols for 3,4-Difluoro-2-methylbenzotrifluoride Derivatives: An Application Note for Researchers

Introduction: The Strategic Value of Fluorinated Benzotrifluorides in Drug Discovery

The introduction of fluorine and trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly enhance a compound's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The 3,4-difluoro-2-methylbenzotrifluoride core is a particularly valuable structural motif, combining the metabolic blocking and pKa-modulating effects of the fluorine atoms with the steric and electronic influence of the methyl and trifluoromethyl groups. Derivatives of this scaffold are of significant interest to researchers and drug development professionals for the synthesis of novel therapeutics and agrochemicals.

This comprehensive guide provides detailed synthetic protocols for the preparation of 3,4-difluoro-2-methylbenzotrifluoride derivatives. We will explore two primary synthetic strategies, offering step-by-step instructions, mechanistic insights, and comparative data to empower researchers in this critical area of organic synthesis.

Synthetic Strategies and Mechanistic Rationale

Two robust and versatile synthetic routes to 3,4-difluoro-2-methylbenzotrifluoride are presented. The choice of strategy will depend on the availability of starting materials and the desired scale of the synthesis.

Strategy 1: Late-Stage Trifluoromethylation of a Pre-functionalized Aromatic Core

This approach leverages a commercially available, pre-functionalized aromatic building block, 3,4-difluoro-2-methylbromobenzene, and introduces the trifluoromethyl group in a late-stage copper-catalyzed cross-coupling reaction. This method is particularly advantageous for rapid analogue synthesis from a common intermediate.

Strategy 2: Diazotization and Trifluoromethylation of a Substituted Aniline

This classic yet effective route involves the synthesis of a 3,4-difluoro-2-methylaniline precursor, followed by its conversion to a diazonium salt and subsequent trifluoromethylation via a Sandmeyer-type reaction. This strategy offers flexibility in the initial stages of the synthesis, allowing for the construction of the substituted aniline from various starting materials.

Protocol 1: Copper-Catalyzed Trifluoromethylation of 3,4-Difluoro-2-methylbromobenzene

This protocol details the synthesis of 3,4-difluoro-2-methylbenzotrifluoride from 3,4-difluoro-2-methylbromobenzene using the Ruppert-Prakash reagent (TMSCF₃) and a copper(I) catalyst.[3]

Reaction Scheme:

Caption: Copper-catalyzed trifluoromethylation workflow.

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (mass/volume) |

| 3,4-Difluoro-2-methylbromobenzene | 847502-81-2 | 207.02 | 10.0 | 2.07 g |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | 81290-20-2 | 142.22 | 20.0 | 2.84 g (3.2 mL) |

| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 1.0 | 190 mg |

| Potassium fluoride (KF) | 7789-23-3 | 58.10 | 20.0 | 1.16 g |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 50 mL |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluoro-2-methylbromobenzene (2.07 g, 10.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium fluoride (1.16 g, 20.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous DMF (50 mL) to the flask via syringe. Stir the mixture at room temperature for 10 minutes to ensure good suspension.

-

Addition of TMSCF₃: Carefully add trimethyl(trifluoromethyl)silane (2.84 g, 3.2 mL, 20.0 mmol) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of a saturated aqueous solution of ammonium chloride and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford the pure 3,4-difluoro-2-methylbenzotrifluoride.

Expected Yield and Characterization:

-

Yield: 70-85%

-

Appearance: Colorless oil

-

¹⁹F NMR: Peaks corresponding to the CF₃ group and the two aromatic fluorine atoms.

-

¹H NMR and ¹³C NMR: Signals consistent with the structure.

-

Mass Spectrometry: Molecular ion peak corresponding to C₈H₅F₅.

Protocol 2: Sandmeyer-Type Trifluoromethylation of 3,4-Difluoro-2-methylaniline

This protocol outlines the synthesis of the target compound from 3,4-difluoro-2-methylaniline via a two-step, one-pot diazotization and copper-mediated trifluoromethylation.[3][4]

Reaction Scheme:

Caption: Sandmeyer-type trifluoromethylation workflow.

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (mass/volume) |

| 3,4-Difluoro-2-methylaniline | 202937-56-8 | 143.14 | 10.0 | 1.43 g |

| tert-Butyl nitrite (t-BuONO) | 540-80-7 | 103.12 | 12.0 | 1.24 g (1.4 mL) |

| Tetrafluoroboric acid (HBF₄, 48% in H₂O) | 16872-11-0 | 87.81 (as 100%) | 15.0 | 2.85 g (2.2 mL) |

| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 1.0 | 190 mg |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | 81290-20-2 | 142.22 | 20.0 | 2.84 g (3.2 mL) |

| Anhydrous Acetonitrile (MeCN) | 75-05-8 | 41.05 | - | 50 mL |

Step-by-Step Protocol:

-

Diazotization:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 3,4-difluoro-2-methylaniline (1.43 g, 10.0 mmol) and anhydrous acetonitrile (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add tetrafluoroboric acid (2.85 g, 2.2 mL, 15.0 mmol) dropwise while maintaining the temperature below 5 °C.

-

Add tert-butyl nitrite (1.24 g, 1.4 mL, 12.0 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes. The formation of the diazonium salt may be observed as a precipitate.

-

-

Trifluoromethylation:

-

In a separate 250 mL flask, prepare a mixture of copper(I) iodide (190 mg, 1.0 mmol) and trimethyl(trifluoromethyl)silane (2.84 g, 3.2 mL, 20.0 mmol) in anhydrous acetonitrile (30 mL).

-

Cool this mixture to 0 °C.

-

Slowly add the freshly prepared diazonium salt suspension to the copper/TMSCF₃ mixture via cannula over 30 minutes. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding 50 mL of water.

-

Extract the mixture with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield 3,4-difluoro-2-methylbenzotrifluoride.

-

Expected Yield and Characterization:

-

Yield: 60-75%

-

Appearance: Colorless oil

-

Characterization Data: Consistent with the product obtained from Protocol 1.

Comparative Analysis of Synthetic Strategies

| Feature | Strategy 1: Late-Stage Trifluoromethylation | Strategy 2: Sandmeyer-Type Reaction |

| Starting Material | 3,4-Difluoro-2-methylbromobenzene | 3,4-Difluoro-2-methylaniline |

| Key Transformation | Copper-catalyzed cross-coupling | Diazotization followed by trifluoromethylation |

| Advantages | - High yielding- Utilizes a commercially available advanced intermediate- Good for rapid analogue synthesis | - Utilizes a potentially more accessible starting material (aniline)- Well-established and reliable transformation |

| Disadvantages | - Cost of the brominated starting material- Requires an organometallic reagent (TMSCF₃) | - Generation of potentially unstable diazonium intermediates- May require synthesis of the aniline precursor |

| Ideal for | Researchers with access to the brominated precursor and seeking a high-yielding final step. | Projects where the aniline is readily available or can be synthesized in-house from simpler starting materials. |

Conclusion

The synthesis of 3,4-difluoro-2-methylbenzotrifluoride derivatives is crucial for the advancement of drug discovery and agrochemical research. The two detailed protocols provided in this application note offer reliable and adaptable methods for accessing this important molecular scaffold. By understanding the mechanistic underpinnings and practical considerations of each synthetic strategy, researchers can confidently select and execute the most appropriate route for their specific needs, thereby accelerating the development of novel and impactful chemical entities.

References

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for Trifluoromethylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals. Chemical Communications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent. Chemical Communications. Retrieved from [Link]

-

Allen Institute. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]

-

ResearchGate. (n.d.). Sandmeyer-Type Trifluoromethylation. Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]

-

National Institutes of Health. (2018). Progress in copper-catalyzed trifluoromethylation. PMC. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline. Retrieved from [Link]

-

ChemistryViews. (2015). Sandmeyer-Type Trifluoromethylation. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 3,4-difluoroaniline.

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

Application Note & Protocols: Advanced Catalytic Hydrogenation Strategies for 3,4-Difluoro-2-methylbenzotrifluoride

Abstract: This document provides a detailed technical guide for the catalytic hydrogenation of 3,4-Difluoro-2-methylbenzotrifluoride, a substrate presenting significant challenges due to multiple, competing reaction pathways. We explore two primary strategic outcomes: the selective hydrogenation of the aromatic core to yield the corresponding fluorinated cyclohexane derivative, and the partial reductive defluorination of the trifluoromethyl group. This guide moves beyond simple procedural lists to explain the underlying mechanistic principles, the rationale for catalyst and parameter selection, and the causality behind each experimental step. The protocols herein are designed as robust, self-validating systems for researchers in synthetic chemistry and drug development, offering a framework for achieving high selectivity in complex hydrogenations.

Mechanistic Landscape & Strategic Considerations

The catalytic hydrogenation of polyfluorinated aromatic compounds like 3,4-Difluoro-2-methylbenzotrifluoride is a nuanced process governed by a delicate balance between desired and undesired transformations. A successful protocol hinges on understanding and controlling the competition between dearomatization and C-F bond cleavage (hydrodefluorination).

The Dichotomy of Reaction Pathways: Dearomatization vs. Hydrodefluorination

The primary challenge in the hydrogenation of fluorinated arenes is the potential for C-F bond cleavage, which significantly reduces the efficiency and selectivity of the desired transformation[1]. The trifluoromethyl (CF₃) group is generally robust; however, its C-F bonds are not inert and can be cleaved under certain catalytic conditions, often through radical-based mechanisms or with specific catalysts designed for C-F activation[2][3].

Two principal pathways must be considered:

-

Aromatic Ring Hydrogenation: This pathway involves the saturation of the benzene ring to form a cyclohexane ring. The goal is typically to achieve this while preserving all C-F bonds, yielding 1,2-Difluoro-3-methyl-1-(trifluoromethyl)cyclohexane. This transformation is thermodynamically favorable but kinetically challenging due to the high stability of the aromatic system[4].

-

Hydrodefluorination (HDF): This involves the hydrogenolysis of C-F bonds. It can occur at the aromatic ring (Ar-F) or at the trifluoromethyl group (Ar-CF₃). HDF is often an undesired side reaction during arene hydrogenation but can be harnessed as a primary transformation to synthesize valuable difluoromethyl (CF₂H) or monofluoromethyl (CH₂F) motifs[2][5].

The diagram below illustrates the critical choice between these two synthetic routes originating from the same starting material.

Caption: Divergent outcomes from a common fluorinated precursor.

Rationale for Catalyst Selection

The choice of catalyst is the single most critical parameter dictating the reaction's outcome.

-

For Selective Arene Hydrogenation (Preserving C-F Bonds): Rhodium (Rh) catalysts are demonstrably superior for the selective hydrogenation of fluoroaromatics to fluorocycloalkanes[1]. Rhodium nanoparticles, particularly when supported on modified silica, create a non-polar environment that favors arene adsorption and hydrogenation while minimizing the polar C-F bond interactions that can lead to cleavage[1][6]. The addition of an HF scavenger like calcium oxide (CaO) can further prevent catalyst degradation and improve recyclability by neutralizing the highly corrosive hydrogen fluoride (HF) that may form in trace amounts[1].

-

For Reductive Defluorination (Targeting the CF₃ Group): While direct hydrogenation of a CF₃ group is challenging, specific palladium (Pd) catalysts can facilitate this transformation, often via a transfer hydrogenation mechanism. Palladium on carbon (Pd/C) is a workhorse catalyst for general hydrogenations but can be non-selective[7][8]. Its activity can be modulated with additives or by using a hydrogen donor other than H₂ gas, such as formic acid or isopropanol, which can alter the reaction pathway towards C-F activation.

Protocol 1: Selective Arene Hydrogenation

Objective: To synthesize cis-1,2-Difluoro-3-methyl-1-(trifluoromethyl)cyclohexane through the complete hydrogenation of the aromatic ring while preserving all fluorine substituents.

Materials and Equipment

-

Substrate: 3,4-Difluoro-2-methylbenzotrifluoride (≥98%)

-

Additive: Calcium Oxide (CaO), anhydrous powder

-

Solvent: n-Hexane, anhydrous

-

Hydrogen Source: Hydrogen gas (H₂), high purity (≥99.999%)

-

Equipment: High-pressure autoclave reactor (e.g., Parr-type) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature control; Schlenk line for inert atmosphere; Standard laboratory glassware; Filtration apparatus (e.g., Celite pad); Rotary evaporator; GC-MS and NMR for analysis.

Experimental Workflow Diagram

Caption: General workflow for high-pressure catalytic hydrogenation.

Step-by-Step Protocol

-

Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and leak-tested.

-

Catalyst and Reagent Loading: To the autoclave's liner, add 3,4-Difluoro-2-methylbenzotrifluoride (1.0 eq, e.g., 5.0 mmol, 990 mg), 5% Rh@SiO₂ (2.5 mol% Rh, 260 mg), CaO (1.5 eq, 7.5 mmol, 420 mg), and anhydrous n-hexane (10 mL).

-

System Sealing and Inerting: Seal the autoclave. Purge the system by pressurizing with nitrogen (N₂) to ~10 bar and venting three times to remove all oxygen.

-

Rationale: Oxygen can deactivate the catalyst and create an explosion hazard with hydrogen.

-

-

Hydrogenation: Purge the system with H₂ gas three times in a similar manner. Finally, pressurize the reactor to 50 bar with H₂.

-

Safety Note: Always conduct high-pressure hydrogenations behind a blast shield in a well-ventilated fume hood.

-

-

Reaction Execution: Begin vigorous stirring and heat the reactor to 80 °C. Monitor the pressure gauge; a drop in pressure indicates H₂ consumption. The reaction is typically complete within 24 hours.

-

Rationale: Elevated temperature and pressure are required to overcome the kinetic barrier of dearomatization.

-

-

Cooldown and Depressurization: After the reaction period (or when H₂ uptake ceases), turn off the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess H₂ pressure in the fume hood.

-

Catalyst Removal: Open the reactor and dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the heterogeneous catalyst and CaO. Wash the pad with additional ethyl acetate (2 x 10 mL).

-

Safety Note: The filtered catalyst may be pyrophoric upon drying. Quench it carefully by adding it slowly to a beaker of water in the fume hood.

-

-

Work-up and Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by silica gel column chromatography if necessary, though the selectivity of this reaction is often high.

-

Analysis: Characterize the product using ¹H, ¹⁹F, and ¹³C NMR spectroscopy and GC-MS to confirm the structure and determine purity and isomeric ratio.

Protocol 2: Reductive Defluorination of the CF₃ Group

Objective: To selectively reduce the trifluoromethyl group to a difluoromethyl group, yielding 3,4-Difluoro-2-methyl-difluoromethylbenzene, a valuable synthon.

Materials and Equipment

-

Substrate: 3,4-Difluoro-2-methylbenzotrifluoride (≥98%)

-

Catalyst: 10% Palladium on Carbon (Pd/C)

-

Hydrogen Source: Formic Acid (HCOOH, ≥95%)

-

Base/Solvent: Triethylamine (TEA) and N,N-Dimethylformamide (DMF), anhydrous

-

Equipment: Standard round-bottom flask with reflux condenser, magnetic stirrer/hotplate, nitrogen manifold, and standard work-up and purification equipment.

Step-by-Step Protocol

-

Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 3,4-Difluoro-2-methylbenzotrifluoride (1.0 eq, 5.0 mmol, 990 mg), 10% Pd/C (10 mol% Pd, 532 mg), and anhydrous DMF (15 mL).

-

Rationale: Pd/C is a common catalyst for transfer hydrogenations. DMF is a polar aprotic solvent suitable for this reaction type.

-

-

Reagent Addition: Create a pre-mixed solution of formic acid (5.0 eq, 25 mmol, 0.95 mL) and triethylamine (5.0 eq, 25 mmol, 3.5 mL). Add this HCOOH/TEA solution dropwise to the stirring reaction mixture at room temperature.

-

Rationale: The azeotropic mixture of formic acid and triethylamine serves as an effective in-situ source of hydrogen (as a hydride), which can be more selective for C-F reduction than gaseous H₂ under these conditions.

-

-

Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 12-18 hours, monitoring progress by TLC or GC-MS.

-

Rationale: Higher temperatures are needed to promote the C-F activation and hydride transfer required for defluorination.

-

-

Cooldown and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of Celite to remove the Pd/C catalyst.

-

Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Rationale: This removes the DMF, unreacted formic acid, and triethylamine salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by silica gel column chromatography. Characterize the final product by NMR and GC-MS to confirm the formation of the difluoromethyl group.

Data Summary & Troubleshooting

Hypothetical Data Summary

| Protocol | Target Product | Catalyst | Conditions | Typical Yield | Selectivity |

| 1 | cis-1,2-Difluoro-3-methyl-1-(trifluoromethyl)cyclohexane | 5% Rh@SiO₂ | 50 bar H₂, n-Hexane, 80 °C, 24h | 85-95% | >95% (vs. HDF) |

| 2 | 3,4-Difluoro-2-methyl-difluoromethylbenzene | 10% Pd/C | HCOOH/TEA, DMF, 100 °C, 18h | 60-75% | >90% (vs. over-reduction) |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion (Protocol 1) | Inactive catalyst; Insufficient H₂ pressure or temperature; System leak. | Use fresh catalyst; Ensure proper sealing of the autoclave; Increase temperature or pressure slightly (e.g., to 90 °C / 60 bar). |

| Significant Hydrodefluorination (Protocol 1) | Catalyst poisoning (e.g., by trace HF); Reaction time too long. | Ensure sufficient CaO is used; Monitor the reaction by sampling (if possible) to avoid excessive reaction time. |

| Incomplete Reaction (Protocol 2) | Insufficient HCOOH/TEA; Catalyst deactivation. | Add an additional portion of HCOOH/TEA; Use a higher catalyst loading (e.g., 15 mol%). |

| Formation of Monofluoro Product (Protocol 2) | Over-reduction due to prolonged heating or excess hydride source. | Reduce reaction time and monitor closely by GC-MS; Use a slightly lower stoichiometry of HCOOH/TEA (e.g., 4.0 eq). |

References

-

Title: Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica Source: RSC Publishing (Catalysis Science & Technology) URL: [Link]

-

Title: Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

-

Title: Chemoselective hydrogenation of fluorinated arenes Source: ResearchGate (citing an article in Angewandte Chemie) URL: [Link]

-

Title: Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle Source: MDPI URL: [Link]

-

Title: Selective C–F Functionalization of Unactivated Trifluoromethylarenes Source: PMC (PubMed Central) URL: [Link]

-

Title: C F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group Source: Semantic Scholar (citing The Chemical Record) URL: [Link]

-

Title: Catalytic Hydrogenation of Alkenes With Pd/C (And Friends) Source: Master Organic Chemistry URL: [Link]

-

Title: Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide Source: Organic Chemistry Portal URL: [Link]

-

Title: Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions Source: PMC (PubMed Central) URL: [Link]

Sources

- 1. Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01716G [pubs.rsc.org]

- 2. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

Application Note: Scalable Synthesis of 3,4-Difluoro-2-methylbenzodifluoride

Executive Summary

This application note details the scalable synthesis of 3,4-Difluoro-2-methylbenzodifluoride , chemically defined as 1-(difluoromethyl)-3,4-difluoro-2-methylbenzene . This fluorinated intermediate is a critical motif in medicinal chemistry, serving as a lipophilic hydrogen bond donor bioisostere for hydroxyl and thiol groups, often improving metabolic stability and membrane permeability in drug candidates.

While "benzodifluoride" is common industrial nomenclature for the difluoromethyl moiety (

Core Challenges Addressed

-

Nomenclature Ambiguity: Clarification of the specific chemical structure.

-

Scalability: Moving from dangerous laboratory reagents (DAST) to scalable, thermally stable alternatives (Deoxo-Fluor®/BAST).

-

Precursor Availability: Utilizing the commercially available 3,4-difluoro-2-methylbenzoic acid (CAS 157652-31-8) as the reliable starting material.[1][2]

Chemical Identity & Retrosynthesis[3]

Target Compound: 1-(Difluoromethyl)-3,4-difluoro-2-methylbenzene

Molecular Formula:

Retrosynthetic Strategy

The synthesis is designed around the Deoxyfluorination Pathway (Method A), which offers the highest functional group tolerance and safety profile for scale-up compared to the Halogen Exchange (Halex) route (Method B), which is reserved for commodity-scale production due to harsh conditions.

Figure 1: Retrosynthetic analysis identifying the carboxylic acid as the stable commercial entry point.

Method A: The "Pharma-Grade" Protocol (Recommended)

Scale: Gram to Kilogram Primary Benefit: High purity, avoidance of HF gas, controlled exotherms.

Step 1: Reduction of Carboxylic Acid

Objective: Convert 3,4-difluoro-2-methylbenzoic acid to (3,4-difluoro-2-methylphenyl)methanol.

-

Reagents: Borane-Tetrahydrofuran Complex (

), 1.0 M solution. -

Solvent: Anhydrous THF.

-

Mechanism: Chemoselective reduction of the carboxylic acid without affecting the aryl fluorides.

Protocol:

-

Charge a flame-dried reactor with 3,4-difluoro-2-methylbenzoic acid (1.0 equiv) and anhydrous THF (5 mL/g).

-

Cool the solution to 0°C under

atmosphere. -

Add

(1.2 equiv) dropwise via addition funnel. Caution: Hydrogen gas evolution. -

Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC.

-

Quench: Cool to 0°C and slowly add Methanol (MeOH) to destroy excess borane.

-

Workup: Concentrate in vacuo, partition between EtOAc and 1M HCl. Wash organic layer with brine, dry over

, and concentrate. -

Yield Expectation: >90% (Colorless oil/solid).

Step 2: Oxidation to Aldehyde

Objective: Convert the benzyl alcohol to 3,4-difluoro-2-methylbenzaldehyde. Selection: The TEMPO/Bleach method is chosen for scalability and green chemistry principles over Swern (odorous) or PCC (toxic chromium).

-

Reagents: TEMPO (cat.), NaOCl (bleach), KBr (cat.).

-

Solvent:

/ Water biphasic system.

Protocol:

-

Dissolve alcohol (1.0 equiv) in

(5 vol) and cool to 0°C. -

Add aqueous solution of KBr (0.1 equiv) and TEMPO (0.01 equiv).

-

Slowly add buffered NaOCl (1.1 equiv, pH 9 buffered with

) while maintaining internal temp <10°C. -